molecular formula C6H3BrClN3 B577561 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1211536-93-4

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B577561
CAS RN: 1211536-93-4
M. Wt: 232.465
InChI Key: IYPTWTNEWAVBBM-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog . It is similar to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, which inhibits the growth of bacteria by binding to the enzyme DNA gyrase .


Synthesis Analysis

The synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine involves several steps . The exact process is not detailed in the available resources, but it’s likely to involve halogenation and cyclization reactions.


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine includes bromine, chlorine, and nitrogen atoms . The compound has a molecular weight of 232.47 .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Biochemical Relevance :6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine has been utilized in the synthesis of various nucleoside analogues. For instance, Hinshaw et al. (1969) reported its use in creating derivatives of pyrrolopyrimidine nucleosides, which are structurally related to certain nucleoside antibiotics. These derivatives hold potential biochemical significance, prompting further studies on their biological activities (Hinshaw et al., 1969).

Antiviral and Antiproliferative Activities :The compound has also been explored for its antiviral and antiproliferative properties. Swayze et al. (1992) synthesized and tested various pyrrolo[2,3-d]pyrimidine nucleoside analogs related to toyocamycin and sangivamycin, showcasing the utility of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine in creating biologically active molecules (Swayze et al., 1992).

Unexpected Nucleophilic Displacement :Gupta et al. (1990) detailed an unexpected nucleophilic displacement involving 6-Bromo-4-chloro-5-cyanopyrrolo[2,3-d]pyrimidine, leading to a compound with potential as a precursor for further synthesis and study in the field of nucleoside analogues (Gupta et al., 1990).

Synthetic Route to Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives :Rahimizadeh et al. (2007) described a synthetic route involving the treatment of a related compound with methylhydrazine, leading to pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This showcases the chemical versatility and potential applications of the compound in heterocyclic chemistry (Rahimizadeh et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPTWTNEWAVBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716576
Record name 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

1211536-93-4
Record name 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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